molecular formula C16H12ClNO B1244825 6-(Benzyloxy)-2-chloroquinoline CAS No. 623144-17-2

6-(Benzyloxy)-2-chloroquinoline

Cat. No. B1244825
CAS RN: 623144-17-2
M. Wt: 269.72 g/mol
InChI Key: CYCJPIBUDBOUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-(Benzyloxy)-2-chloroquinoline often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. One example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. For example, 3-Benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were confirmed by these methods and their crystal structures were analyzed using X-ray diffraction (Zhou et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving similar quinoline derivatives often include nucleophilic addition reactions, as seen in the DDQ-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines, which facilitates the synthesis of related products under mild conditions (Muramatsu et al., 2013).

Physical Properties Analysis

The physical properties of compounds in this category can be studied through their crystal structures and conformational analyses. Density Functional Theory (DFT) calculations often complement such studies to better understand the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Zhou et al., 2022).

Scientific Research Applications

Synthesis and PET Imaging Studies

  • Application : Development of radiotracers for Alzheimer's disease imaging
  • Details : Benzyloxy-2-chloroquinoline was used to synthesize [18F]2-fluoroquinolin-8-ol, a promising radiotracer for PET-CT imaging in Alzheimer's disease models (Vasdev et al., 2012).
  • Application : Synthesis of novel quinazoline compounds
  • Details : The synthesis process of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate was studied for its potential in creating new quinazoline compounds (Wang et al., 2015).
  • Application : Development of analogs for cancer therapeutics
  • Details : Benzyloxy moiety was involved in the radical cyclization process to create seco-cyclopropyltetrahydroquinolines, potential analogs for cancer therapeutics (Pati et al., 2004).
  • Application : Structural and physicochemical analysis of quinoline compounds
  • Details : Studies on 3-benzyl-6-bromo-2-chloroquinoline and its derivatives for understanding their crystal structure and physicochemical properties (Zhou et al., 2022).
  • Application : Investigating anticancer properties
  • Details : Derivatives of 2-chloroquinoline were synthesized and evaluated for their potential as inhibitors of human AKT1, a kinase implicated in cancer progression (Ghanei et al., 2016).
  • Application : Analyzing by-products in water purification
  • Details : The study examined how benzyloxy-2-chloroquinoline and similar compounds react with chlorine dioxide in water treatment processes (Gan et al., 2019).
  • Application : Development of antitumor agents
  • Details : NH-pyrazoline derivatives bearing 4-aryloxy-7-chloroquinoline were synthesized and showed significant antitumor activity against various cancer cell lines (Montoya et al., 2014).

Biochemical Analysis

Biochemical Properties

6-(Benzyloxy)-2-chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or interacting with intracellular signaling molecules . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and exposure duration. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction . In vivo studies have demonstrated that the long-term administration of this compound can result in persistent alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and affect metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, this compound can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . The localization and accumulation of the compound in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of this compound to specific organelles can be mediated by post-translational modifications or the presence of targeting signals . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

2-chloro-6-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJPIBUDBOUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459182
Record name 6-(benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

623144-17-2
Record name 6-(benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-quinolinol 11 (5.45 g) in DMF (100 ml) is added, at 0° C., cesium carbonate (11.9 g). After 15 minutes at 0° C., benzyl bromide (4 ml) is added and the reaction is stirred for 12 h at room temperature. Water (100 ml) is then added and the solid obtained is filtered and washed with pentane. No further purification is needed. 6-(benzyloxy)-2-chloroquinoline 12 is obtained as a powder.
Quantity
5.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-2-chloroquinoline
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-2-chloroquinoline
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)-2-chloroquinoline
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)-2-chloroquinoline
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)-2-chloroquinoline
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)-2-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.